molecular formula C10H8ClF3N2O B8173569 2-Chloro-N-cyclopropyl-5-(trifluoromethyl)nicotinamide

2-Chloro-N-cyclopropyl-5-(trifluoromethyl)nicotinamide

Cat. No.: B8173569
M. Wt: 264.63 g/mol
InChI Key: WGIZUONJUULMSL-UHFFFAOYSA-N
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Description

2-Chloro-N-cyclopropyl-5-(trifluoromethyl)nicotinamide is a chemical compound known for its unique structure and properties It is characterized by the presence of a chloro group, a cyclopropyl group, and a trifluoromethyl group attached to a nicotinamide backbone

Properties

IUPAC Name

2-chloro-N-cyclopropyl-5-(trifluoromethyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClF3N2O/c11-8-7(9(17)16-6-1-2-6)3-5(4-15-8)10(12,13)14/h3-4,6H,1-2H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGIZUONJUULMSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=C(N=CC(=C2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClF3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-cyclopropyl-5-(trifluoromethyl)nicotinamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Nitration: The starting material, 2-chloronicotinic acid, undergoes nitration to introduce a nitro group at the 5-position.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst.

    Cyclopropylation: The amino group is then reacted with cyclopropylamine to form the corresponding amide.

    Trifluoromethylation: Finally, the trifluoromethyl group is introduced using a reagent such as trifluoromethyl iodide under appropriate conditions.

Industrial Production Methods

Industrial production of 2-Chloro-N-cyclopropyl-5-(trifluoromethyl)nicotinamide may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and scalable purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-cyclopropyl-5-(trifluoromethyl)nicotinamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the cyclopropyl and nicotinamide moieties.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used for hydrolysis.

Major Products

    Substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.

    Oxidation: Oxidized products may include carboxylic acids or ketones.

    Reduction: Reduced products may include amines or alcohols.

    Hydrolysis: Hydrolysis yields carboxylic acids and amines.

Scientific Research Applications

2-Chloro-N-cyclopropyl-5-(trifluoromethyl)nicotinamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its unique structural features.

Mechanism of Action

The mechanism of action of 2-Chloro-N-cyclopropyl-5-(trifluoromethyl)nicotinamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The cyclopropyl group may contribute to the compound’s stability and binding affinity.

Comparison with Similar Compounds

2-Chloro-N-cyclopropyl-5-(trifluoromethyl)nicotinamide can be compared with other similar compounds, such as:

    2-Chloro-5-nitro-3-(trifluoromethyl)pyridine: Similar in structure but lacks the cyclopropyl group.

    2-Chloro-N-cyclopropyl-3-(trifluoromethyl)nicotinamide: Similar but with different substitution patterns on the nicotinamide ring.

    2-Chloro-N-cyclopropyl-5-(trifluoromethyl)benzamide: Similar but with a benzamide backbone instead of nicotinamide.

The uniqueness of 2-Chloro-N-cyclopropyl-5-(trifluoromethyl)nicotinamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

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